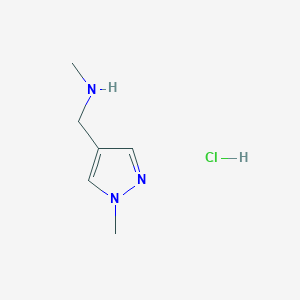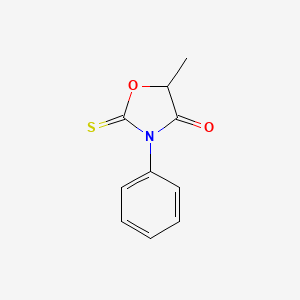
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound belongs to the class of thiazolidines, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
Applications De Recherche Scientifique
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be compared with other thiazolidine derivatives such as:
3-Phenyl-2-thioxooxazolidin-4-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Benzyl-3-phenyl-2-thioxooxazolidin-4-one: Contains a benzyl group instead of a methyl group, leading to different steric and electronic properties.
5-Methyl-3-phenyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidine ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties .
Propriétés
Numéro CAS |
88103-65-5 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
YXILTXRNSIJYTA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
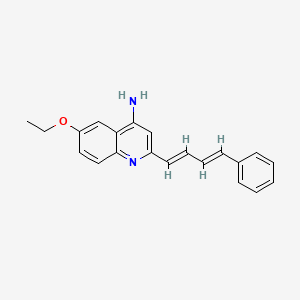
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
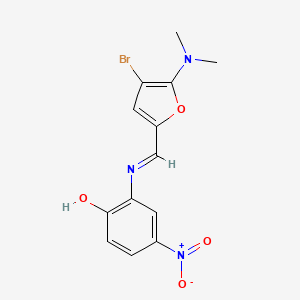

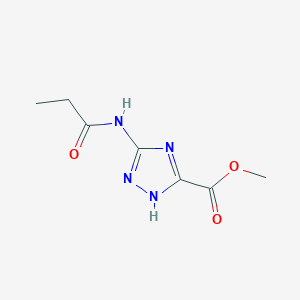
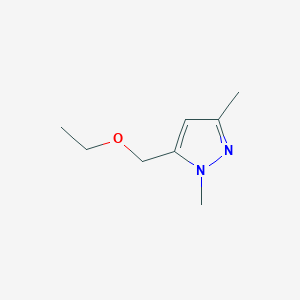
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

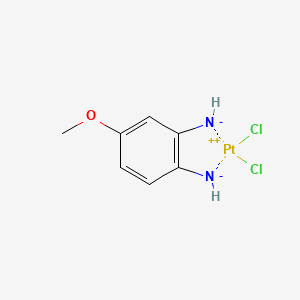
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
